dimethyl 1-methylimidazole-2,4-dicarboxylate

Description

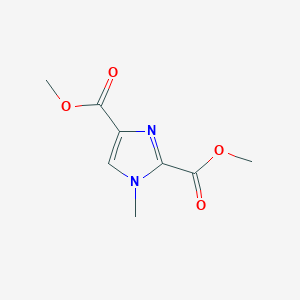

Dimethyl 1-methylimidazole-2,4-dicarboxylate is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the N-1 position and two ester groups at the C-2 and C-4 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized imidazole derivatives. Its synthesis typically involves alkylation or substitution reactions on imidazole precursors. For instance, alkylamino chains can be introduced at the N-1 position via reactions with chloroalkylamines under basic conditions . The ester groups at C-2 and C-4 enable further derivatization, such as ammonolysis to form diamides or hydrolysis to carboxylic acids for biochemical applications .

The compound’s structural rigidity and electronic properties make it valuable in medicinal chemistry and materials science. Its imidazole core facilitates hydrogen bonding and metal coordination, while the ester groups enhance solubility in organic solvents, enabling diverse reactivity.

Properties

IUPAC Name |

dimethyl 1-methylimidazole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)9-6(10)8(12)14-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFPZBAIRVXQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509995 | |

| Record name | Dimethyl 1-methyl-1H-imidazole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84198-72-1 | |

| Record name | Dimethyl 1-methyl-1H-imidazole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-methylimidazole-2,4-dicarboxylate typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-methylimidazole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the ester groups or the imidazole ring itself.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 1-methylimidazole-2,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Research into potential pharmaceutical applications, such as drug design and development, often involves this compound.

Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of dimethyl 1-methylimidazole-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups and the imidazole ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of dimethyl 1-methylimidazole-2,4-dicarboxylate and related compounds:

Research Findings and Data

Comparative Physicochemical Properties

| Property | This compound | Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate | Diethyl Thiazole-2,4-Dicarboxylate |

|---|---|---|---|

| Molecular Weight | 226.2 g/mol | 243.2 g/mol | 229.25 g/mol |

| Solubility | Soluble in DMSO, methanol | Soluble in THF, chloroform | Soluble in ethyl acetate, acetone |

| Melting Point | Not reported | 86–88°C (after saponification) | Not reported |

Key Reactions

- This compound: Ammonolysis with NH₃ yields 1-methylimidazole-2,4-diamides (70–85% yield) . Alkylation at N-1 with chloroethylamines forms derivatives with pendant amines for drug delivery .

- Dimethyl 3-Fluoropyridine-2,4-Dicarboxylate :

- Pd-catalyzed carbonylation synthesizes the ester (77% yield), followed by saponification to the acid (86% yield) for biochemical assays .

Biological Activity

Dimethyl 1-methylimidazole-2,4-dicarboxylate (DMMID) is a compound of increasing interest due to its potential biological activities. This article explores the biological properties of DMMID, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMMID is derived from the imidazole family, characterized by its two carboxylate groups and a methyl group attached to the imidazole ring. The molecular formula is . Its structure allows it to interact with various biological targets, which may contribute to its observed activities.

Cytotoxic Activity

Recent studies have demonstrated that DMMID exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from recent research:

| Cell Line | IC50 (µg/mL) | % Viability at IC50 | Mechanism of Action |

|---|---|---|---|

| HepG2 | 42 | 67.7% | Induction of apoptosis |

| MCF-7 | 100 | 78.14% | Cell cycle arrest |

| NIH 3T3 | >500 | 96.11% | Low toxicity (normal cells) |

| HaCaT | 250 | 82.23% | Minimal impact |

The cytotoxic activity was assessed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability. DMMID showed a concentration-dependent decrease in viability for cancerous cell lines, particularly HepG2 and MCF-7, while exhibiting significantly lower toxicity towards normal cell lines like NIH 3T3 and HaCaT .

The mechanisms underlying the cytotoxic effects of DMMID appear to involve:

- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed in treated cancer cells, suggesting that DMMID may trigger programmed cell death pathways .

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that imidazole derivatives can generate ROS, contributing to cellular stress and apoptosis in tumor cells .

Case Study 1: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of DMMID for 24 hours. The results indicated that at an IC50 value of 42 µg/mL, there was a marked reduction in cell viability to 67.7%. Microscopic analysis revealed apoptotic features such as chromatin condensation and membrane blebbing, confirming the induction of apoptosis as a primary mechanism .

Case Study 2: MCF-7 Cell Line

Similar experiments conducted on MCF-7 cells showed an IC50 value of 100 µg/mL with a viability percentage of 78.14%. The study highlighted that DMMID's effect was less pronounced compared to HepG2 but still significant enough to warrant further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 1-methylimidazole-2,4-dicarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazides or amines with dicarbonyl precursors. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) for 12–18 hours under reduced pressure can yield imidazole dicarboxylates. Solvent choice significantly impacts yield: DMSO facilitates high-temperature reactions but may require careful purification to remove residual solvent . Alternative methods use 1,4-dioxane/DMF mixtures with hydrazine hydrate, achieving moderate yields (~44–65%) depending on stoichiometry and cooling protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- <sup>13</sup>C-NMR : Look for carbonyl signals near δ 165–170 ppm (ester groups) and aromatic carbons at δ 120–150 ppm (imidazole ring) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 337.134) and isotopic patterns to verify purity .

- X-ray crystallography : Geometric parameters (bond angles, torsion angles) resolve regiochemical ambiguities in the imidazole core .

Q. How do physical properties (e.g., solubility, melting point) impact experimental design for this compound?

- Methodological Answer :

- Solubility : Limited aqueous solubility (e.g., ~38.1 µg/mL) necessitates polar aprotic solvents (DMF, DMSO) for reactions. Crystallization from water-ethanol mixtures optimizes purity .

- Melting Point : A sharp melting range (e.g., 140–143°C) indicates high crystallinity, critical for reproducibility in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for imidazole dicarboxylates?

- Methodological Answer : Discrepancies often arise from solvent purity, cooling rates, or catalyst traces. For example, slow cooling (e.g., 12-hour stirring post-reflux) improves crystal formation and yield compared to rapid quenching . Kinetic studies using in situ IR or HPLC can identify side reactions (e.g., hydrolysis of ester groups) that reduce yield .

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distributions in the imidazole ring, predicting preferential substitution at the 2- or 4-positions. For instance, nucleophilic attack at the 4-position is favored due to lower activation energy (~15 kcal/mol) in methyl-substituted analogs .

Q. What are the mechanistic implications of substituent effects on the biological activity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.